molecular formula C8H7IN2O B13675845 3-Iodo-1-methyl-1H-indazol-6-ol

3-Iodo-1-methyl-1H-indazol-6-ol

Cat. No.: B13675845
M. Wt: 274.06 g/mol
InChI Key: OQXIRSIECSBLQZ-UHFFFAOYSA-N
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Description

3-Iodo-1-methyl-1H-indazol-6-ol is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of iodine and methyl groups in the compound’s structure can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1-methyl-1H-indazol-6-ol typically involves the iodination of 1-methyl-1H-indazol-6-ol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the indazole ring. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1-methyl-1H-indazol-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Iodo-1-methyl-1H-indazol-6-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Iodo-1-methyl-1H-indazol-6-ol involves its interaction with specific molecular targets. The iodine atom can enhance the compound’s ability to form halogen bonds with biological molecules, potentially affecting enzyme activity or receptor binding. The indazole ring can interact with various biological pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-1-methyl-1H-indazol-6-ol is unique due to the presence of the iodine atom, which can enhance its reactivity and potential biological activities compared to its halogenated counterparts .

Properties

Molecular Formula

C8H7IN2O

Molecular Weight

274.06 g/mol

IUPAC Name

3-iodo-1-methylindazol-6-ol

InChI

InChI=1S/C8H7IN2O/c1-11-7-4-5(12)2-3-6(7)8(9)10-11/h2-4,12H,1H3

InChI Key

OQXIRSIECSBLQZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)O)C(=N1)I

Origin of Product

United States

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